molecular formula C21H25FN2O4S B2832004 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 954614-57-4

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No. B2832004
CAS RN: 954614-57-4
M. Wt: 420.5
InChI Key: QYDAXVXQYLQGNH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like this would likely be complex, with multiple rings and functional groups. For example, a similar compound, Benzyl N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate, contains total 52 bond(s); 28 non-H bond(s), 14 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 tertiary amide(s) (aliphatic), and 1 (thio-) carbamate(s) (aromatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its structure. Some properties that might be of interest include its molecular weight, solubility, melting point, and boiling point .

Scientific Research Applications

Fluorescent Probes for Zinc Detection

Research has demonstrated the use of related fluorophores, akin to the aforementioned compound, in the development of sensitive and selective fluorescent probes for zinc (Zn(II)) ions. These compounds, through modifications in their structure, exhibit a bathochromic shift in their ultraviolet/visible spectra upon the addition of Zn(II), indicating potential applications in biochemical sensing and imaging (Kimber et al., 2003).

Zinc Ion-induced Fluorescence

Bisquinoline derivatives have been synthesized and studied for their fluorescent responses toward zinc ion, demonstrating potential for cellular fluorescent microscopic analysis. The introduction of methoxy substituents into the quinoline ring has shown to shift excitation and emission wavelengths, enhancing fluorescence intensity, which could be leveraged in biological imaging and diagnostics (Mikata et al., 2009).

Novel Syntheses of Tetrahydroquinoline Derivatives

The synthesis of novel tetrahydroquinoline-embedded bridged benzothiaoxazepine-1,1-dioxides has been reported, involving processes that could be relevant to the synthesis or modification of the compound . These syntheses involve N-alkylation of sulfonamides and intramolecular reactions, showcasing methods that could be applicable in the creation or manipulation of similar compounds (Borgohain et al., 2017).

Antimicrobial and Antihypertensive Potential

Quinazoline derivatives have been synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potential, indicating that similar compounds could have therapeutic applications. These studies highlight the importance of structural modification and functionalization in enhancing biological activity and specificity (Rahman et al., 2014).

Antimicrobial Activity of Quinoline Derivatives

Novel quinoline derivatives have been synthesized and their antimicrobial activities studied, suggesting that compounds with similar molecular frameworks might possess useful biological properties, including potential applications in the treatment of bacterial and fungal infections (Vanparia et al., 2010).

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4S/c1-3-5-12-24-19-9-7-16(13-15(19)6-11-21(24)25)23-29(26,27)17-8-10-20(28-4-2)18(22)14-17/h7-10,13-14,23H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDAXVXQYLQGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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